Trofosfamide

描述

This compound has been used in trials studying the treatment of Ependymomas, Medulloblastomas, Sarcoma, Soft Tissue, Supratentorial PNETs, and Recurrent Brain Tumors.

This compound is an orally bioavailable oxazaphosphorine prodrug with antineoplastic activity. This compound (TFF) is metabolized predominantly to the cyclophosphamide analogue ifosfamide (IFO), which is then metabolized by liver cytochrome P450s to the active isophosphoramide mustard (IPM). IPM alkylates DNA to form DNA-DNA cross-links, which may result in inhibition of DNA, RNA and protein synthesis, and ultimately lead to tumor cell apoptosis.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.

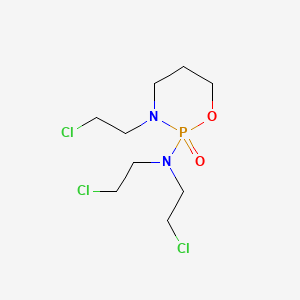

cyclophosphamide analog; structure

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N,N,3-tris(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18Cl3N2O2P/c10-2-6-13-5-1-9-16-17(13,15)14(7-3-11)8-4-12/h1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKFEPPTGMDVMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(P(=O)(OC1)N(CCCl)CCCl)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl3N2O2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60865031 |

Source

|

| Record name | Trifosfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22089-22-1, 72282-84-9, 72282-85-0 |

Source

|

| Record name | Trofosfamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22089-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trofosfamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022089221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trofosfamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12902 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC314928 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC314927 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trofosfamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trifosfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trofosfamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROFOSFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H64JRU6GJ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Trofosfamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trofosfamide, an oxazaphosphorine alkylating agent, is a cyclophosphamide analogue with a notable history in cancer chemotherapy. This technical guide provides a comprehensive overview of its discovery, synthesis, mechanism of action, and key experimental data. Detailed protocols for its synthesis and in vitro evaluation are presented, alongside a summary of its pharmacokinetic profile. Furthermore, this guide illustrates the critical signaling pathways involved in its cytotoxic effects, namely the DNA damage response and the subsequent apoptotic cascade, through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and oncology.

Introduction: Discovery and Background

This compound, chemically known as N,N,3-tris(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide, emerged from the continued exploration of oxazaphosphorine compounds following the success of cyclophosphamide. It is a prodrug that, like its predecessors, requires metabolic activation to exert its cytotoxic effects.[1] this compound's primary mechanism of action involves the alkylation of DNA, leading to the formation of cross-links between DNA strands.[1] This damage obstructs DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[1] Clinical investigations have explored its utility in various malignancies, including soft tissue sarcomas and non-Hodgkin's lymphoma.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the reaction of phosphorus oxychloride with N,N-bis(2-chloroethyl)amine and 3-(2-chloroethyl)aminopropan-1-ol. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established synthetic routes for oxazaphosphorine compounds.

Materials:

-

Phosphorus oxychloride (POCl₃)

-

N,N-bis(2-chloroethyl)amine hydrochloride

-

N-(2-chloroethyl)-3-hydroxypropylamine hydrochloride

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Activated carbon

-

Diethyl ether

-

Water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a reflux condenser, suspend 17.4 g of N-(2-chloroethyl)-3-hydroxypropylamine hydrochloride in 400 ml of dichloromethane.

-

Addition of Reagents: Add 15.3 g of phosphorus oxychloride to the suspension. Cool the mixture to 5-20°C.

-

First Triethylamine Addition: Slowly add 46 ml of triethylamine dropwise to the reaction mixture while maintaining the temperature between 5 and 20°C.

-

Stirring: After the addition is complete, stir the reaction mixture for 3 hours at room temperature.

-

Second Amine Addition: Add 17.8 g of N,N-bis(2-chloroethyl)amine hydrochloride and 29 ml of triethylamine to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours.

-

Work-up: Cool the reaction mixture to room temperature. Wash the dichloromethane phase several times with water.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Crystallization: Dissolve the oily residue in diethyl ether, treat with water-saturated activated carbon, and allow to crystallize.

-

Isolation and Drying: Filter the resulting crystals and dry under vacuum to yield this compound.

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Mechanism of Action and Signaling Pathways

This compound is a prodrug that is metabolically activated in the liver by cytochrome P450 enzymes.[1] This activation leads to the formation of active metabolites, primarily ifosfamide, which is further metabolized to the ultimate alkylating species, isophosphoramide mustard.[1] These active metabolites then exert their cytotoxic effects by alkylating DNA, primarily at the N7 position of guanine. This leads to the formation of inter- and intra-strand DNA cross-links, which block DNA replication and transcription, triggering cell cycle arrest and apoptosis.[1]

DNA Damage Response Pathway

The DNA lesions induced by this compound activate a complex signaling network known as the DNA Damage Response (DDR). The key kinases ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are central to this response.

Apoptosis Signaling Pathway

If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. This is primarily mediated through the intrinsic (mitochondrial) pathway, involving the activation of caspase-9.

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound and its major metabolites has been characterized in human studies. The following table summarizes key parameters following oral administration.

| Parameter | This compound (TRO) | 4-hydroxy-TRO | Ifosfamide (IFO) | Cyclophosphamide (CYCLO) | 4-hydroxy-IFO | 2- and 3-dechloroethyl-IFO |

| Cmax (µmol/L) | 10-13[2] | 10-13[2] | 10-13[2] | 1.5-4.0[2] | 1.5-4.0[2] | 1.5-4.0[2] |

| Half-life (t½) (h) | ~1.0 - 1.2[2][3] | - | - | - | - | - |

| AUC Ratio (relative to TRO) | 1.0[2] | 1.59[2] | 6.90[2] | 0.74[2] | 0.40[2] | - |

Data compiled from multiple studies.[2][3][4][5]

Experimental Protocols for In Vitro Evaluation

The cytotoxic activity of this compound is typically evaluated using in vitro cell viability assays. The MTT assay is a common method used for this purpose.

Experimental Protocol: MTT Cell Viability Assay

Materials:

-

Human sarcoma or lymphoma cell lines (e.g., HT-1080, U-2 OS for sarcoma; Raji, Daudi for lymphoma)

-

This compound

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Experimental Workflow

Conclusion

This compound remains a significant compound in the landscape of alkylating chemotherapeutic agents. This guide has provided a detailed technical overview of its discovery, synthesis, and mechanism of action, supported by experimental protocols and quantitative data. The elucidation of its metabolic activation and the subsequent induction of the DNA damage response and apoptosis provide a clear rationale for its anticancer activity. The information compiled herein is intended to facilitate further research and development in the field of oncology and medicinal chemistry.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. tandfonline.com [tandfonline.com]

- 3. New insights into the clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of this compound and its dechloroethylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Trofosfamide chemical structure and properties

An In-Depth Technical Guide to Trofosfamide for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an oxazaphosphorine alkylating agent with demonstrated antitumor activity. As a prodrug, it undergoes metabolic activation to its cytotoxic metabolites, which exert their effects through DNA alkylation, leading to apoptosis in rapidly dividing cancer cells. This document provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It further details experimental protocols for its synthesis, analysis, and evaluation of its biological activity, and presents key quantitative data from clinical studies.

Chemical Structure and Properties

This compound is a synthetic derivative of cyclophosphamide. Its chemical identity and key physicochemical properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N,N,3-tris(2-chloroethyl)-2-oxo-1,3,2λ⁵-oxazaphosphinan-2-amine[1] |

| CAS Number | 22089-22-1[1][2][3] |

| Molecular Formula | C₉H₁₈Cl₃N₂O₂P[1][2][3] |

| SMILES | C1CN(P(=O)(OC1)N(CCCl)CCCl)CCCl[1] |

| InChI Key | UMKFEPPTGMDVMI-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 323.58 g/mol | [2][3] |

| Appearance | Solid powder | [2] |

| Melting Point | 50-51 °C | [4] |

| Solubility | DMF: 50 mg/mL, DMSO: 30 mg/mL, Ethanol: 50 mg/mL, PBS (pH 7.2): 10 mg/mL | [5] |

| LD₅₀ (i.p. in mice) | 212 mg/kg | [4] |

Mechanism of Action

This compound is a prodrug that requires metabolic activation, primarily by cytochrome P450 enzymes in the liver, to exert its cytotoxic effects.[6][7] The activation pathway involves its conversion to ifosfamide, which is then hydroxylated to 4-hydroxyifosfamide. This intermediate exists in equilibrium with its tautomer, aldoifosfamide. The decomposition of aldoifosfamide yields the ultimate cytotoxic agent, isophosphoramide mustard, and a byproduct, acrolein.[7]

Isophosphoramide mustard is a bifunctional alkylating agent that forms covalent bonds with nucleophilic sites on DNA bases. This leads to the formation of inter- and intrastrand DNA cross-links, which inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[6][7]

References

- 1. This compound in the treatment of patients with cancer. A pilot trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Randomised phase II trial of this compound vs. doxorubicin in elderly patients with untreated metastatic soft-tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-hydroperoxy derivatives of ifosfamide and this compound by direct ozonation and preliminary antitumor evaluation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analytical and preparative high-performance liquid chromatographic separation of the enantiomers of ifosfamide, cyclophosphamide and this compound and their determination in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the oral treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

Preclinical In Vitro Studies of Trofosfamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trofosfamide is an oxazaphosphorine alkylating agent, structurally related to cyclophosphamide and ifosfamide. It functions as a prodrug, requiring metabolic activation to exert its cytotoxic effects. This technical guide provides an in-depth overview of the preclinical in vitro studies of this compound, focusing on its mechanism of action, cytotoxic activity, and the signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development of anticancer therapies.

Mechanism of Action

This compound's anticancer activity is contingent upon its metabolic activation, primarily by cytochrome P450 enzymes in the liver. This process converts this compound into its active metabolites, including 4-hydroxy-trofosfamide, which can then be further metabolized to ifosfamide and cyclophosphamide.[1] These active metabolites are potent alkylating agents that covalently bind to DNA, forming intra- and inter-strand cross-links.[2][3] This DNA damage disrupts essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[2][4]

Quantitative Analysis of In Vitro Cytotoxicity

The cytotoxic effects of this compound and its metabolites have been evaluated in various cancer cell lines. Due to its nature as a prodrug, in vitro studies often utilize pre-activated derivatives, such as 4-hydroxy-trofosfamide (4OOH-trofosfamide), to bypass the need for metabolic activation.

Table 1: IC50 Values of 4-Hydroxy-Trofosfamide (4OOH-trofosfamide) in Human Cell Lines

| Cell Line | Cell Type | Condition | Incubation Time (h) | IC50 (µM) | Reference |

| LX-1 | Human Non-Small Cell Lung Carcinoma | Normoxia | 72 | 11.1 | [5] |

| LX-1 | Human Non-Small Cell Lung Carcinoma | Hypoxia | 72 | 16.9 | [5] |

| HUVEC | Human Umbilical Vein Endothelial Cells | Normoxia | 72 | 2.3 | [5] |

| HUVEC | Human Umbilical Vein Endothelial Cells | Hypoxia | 72 | 15.4 | [5] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Induction of Apoptosis

A primary mechanism by which this compound and its active metabolites induce cancer cell death is through the activation of the apoptotic cascade.

Table 2: Quantitative Apoptosis Data for Cyclophosphamide (Related Alkylating Agent)

| Tumor Model | Treatment Dose (mg/kg) | Time Post-Treatment (h) | Peak Apoptosis (%) | Reference |

| Murine Mammary Adenocarcinoma (MCa-4) | 200 | 10-18 | Not specified, but peaked | [2] |

| Murine Ovarian Adenocarcinoma (OCa-1) | 200 | 10-18 | Not specified, but peaked | [2] |

Note: Quantitative in vitro apoptosis data for this compound is limited in the reviewed literature. The data for cyclophosphamide is provided as a relevant example of an oxazaphosphorine alkylating agent.

Cell Cycle Arrest

By inducing DNA damage, this compound's active metabolites trigger cell cycle checkpoints, leading to a halt in cell cycle progression to allow for DNA repair or, if the damage is too severe, to initiate apoptosis.

Table 3: Cell Cycle Analysis of LX-1 and HUVEC cells after 72h Incubation

| Cell Line | Condition | Percentage of Cells in S-Phase (%) | Reference |

| LX-1 | Normoxia | 40.1 | [5] |

| LX-1 | Hypoxia | 24.8 | [5] |

| HUVEC | Normoxia | Not specified | [5] |

| HUVEC | Hypoxia | Not specified | [5] |

Note: This data indicates that a significant portion of the cells are in the DNA synthesis (S) phase of the cell cycle, a phase often sensitive to DNA damaging agents.

Signaling Pathways Modulated by this compound

The cellular response to this compound-induced DNA damage involves the activation of complex signaling networks.

DNA Damage Response Pathway

Upon DNA alkylation by this compound's active metabolites, cells activate the DNA Damage Response (DDR) pathway. Key sensor proteins, such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), are recruited to the sites of DNA damage. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2.[3][6] A critical effector of this pathway is the tumor suppressor protein p53, which is phosphorylated at multiple sites, including Serine 15, leading to its stabilization and activation.[4][6] Activated p53 then transcriptionally upregulates genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX).[4]

Apoptotic Caspase Cascade

The induction of apoptosis by this compound is mediated by a family of cysteine proteases called caspases. DNA damage can trigger the intrinsic pathway of apoptosis, which involves the release of cytochrome c from the mitochondria. This leads to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell by cleaving various cellular substrates. The extrinsic pathway, initiated by death receptors on the cell surface, leads to the activation of caspase-8, which can also activate caspase-3.

Experimental Protocols

This section details the methodologies for key in vitro experiments used to evaluate the preclinical efficacy of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound or its active metabolites for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound or its active metabolites for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that only DNA is stained.

-

PI Staining: Stain the cells with a solution containing propidium iodide.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Protein Phosphorylation

Western blotting is used to detect the phosphorylation status of key signaling proteins.

-

Protein Extraction: Lyse the treated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-p53 Ser15, phospho-Chk1) and total protein as a loading control.

-

Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

Preclinical In Vitro Experimental Workflow

A typical preclinical in vitro workflow for evaluating an anticancer agent like this compound involves a multi-step process.

Conclusion

This technical guide has summarized the key aspects of the preclinical in vitro evaluation of this compound. As a DNA alkylating agent, its mechanism of action is centered on the induction of DNA damage, leading to cell cycle arrest and apoptosis. The provided quantitative data, though limited to an active metabolite, demonstrates its cytotoxic potential. The detailed experimental protocols and workflow offer a practical framework for researchers investigating this compound and similar compounds. Further in vitro studies across a broader range of cancer cell lines, particularly sarcomas, are warranted to fully elucidate its therapeutic potential and to identify predictive biomarkers for patient stratification.

References

- 1. labproto.wiki.uib.no [labproto.wiki.uib.no]

- 2. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. noblelifesci.com [noblelifesci.com]

- 6. researchgate.net [researchgate.net]

Trofosfamide in Preclinical Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trofosfamide is an oxazaphosphorine alkylating agent that has demonstrated notable antitumor activity in various preclinical cancer models. As a prodrug of ifosfamide and cyclophosphamide, it undergoes metabolic activation in the liver by cytochrome P450 enzymes.[1] The resulting active metabolites exert their cytotoxic effects by forming cross-links with DNA, which inhibits DNA synthesis and ultimately leads to apoptosis in rapidly proliferating cancer cells.[1] This technical guide provides a comprehensive overview of the use of this compound in animal models for cancer research, summarizing key efficacy and toxicity data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Mechanism of Action

This compound's mechanism of action begins with its conversion to active metabolites, primarily ifosfamide.[1] These metabolites function as alkylating agents, attaching alkyl groups to DNA. This process interferes with DNA replication, causing breaks in the DNA strands and inducing programmed cell death (apoptosis).[1] Cancer cells, with their high rate of division, are particularly susceptible to this form of DNA damage.[1]

This compound [label="this compound (Oral Administration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Liver [label="Liver (CYP450 Enzymes)", fillcolor="#FBBC05", fontcolor="#202124"]; Active_Metabolites [label="Active Metabolites (Ifosfamide, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA [label="Cancer Cell DNA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Crosslinking [label="DNA Cross-linking", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis (Cell Death)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

This compound -> Liver [label="Metabolism"]; Liver -> Active_Metabolites; Active_Metabolites -> DNA [label="Alkylation"]; DNA -> DNA_Crosslinking; DNA_Crosslinking -> Apoptosis; }

Figure 1: Metabolic activation and mechanism of action of this compound.

Efficacy in Animal Models

This compound has been evaluated in a variety of animal models, demonstrating its potential across different cancer types. A significant body of research has focused on its application in metronomic chemotherapy, a strategy involving the frequent administration of low doses of cytotoxic drugs to inhibit tumor angiogenesis.

Non-Small Cell Lung Cancer (NSCLC)

In a key study utilizing a human NSCLC xenograft model (LX-1) in nude mice, metronomic scheduling of this compound resulted in significant and long-lasting tumor growth retardation. This effect was primarily attributed to the inhibition of angiogenesis, as evidenced by a 50% reduction in microvessel density (MVD) in the tumors of treated mice.

| Cancer Type | Animal Model | Treatment Schedule | Key Efficacy Findings | Reference |

| Non-Small Cell Lung Cancer | Nude mice with LX-1 xenografts | Metronomic (oral/i.p.) | Long-lasting tumor growth retardation; 50% reduction in MVD. | [2] |

Other Cancers

While detailed quantitative data for other specific cancer models are limited in the readily available literature, this compound has shown promise in preclinical studies for sarcoma and glioblastoma. Further research is needed to fully delineate its efficacy in these and other malignancies such as breast and ovarian cancer.

Toxicity Profile in Animal Models

The toxicity of this compound is primarily linked to its active metabolites, which can affect rapidly dividing normal cells. As a reference for its potential side effects, studies on its parent compounds, cyclophosphamide and ifosfamide, provide valuable insights.

Common toxicities observed in animal models treated with these related compounds include:

-

Myelosuppression: A decrease in the production of blood cells.

-

Gastrointestinal toxicity: Effects on the digestive system.[1]

-

Body Weight Loss: A general indicator of systemic toxicity.

In the NSCLC LX-1 xenograft study, metronomic this compound was reported to be "well tolerated," suggesting a favorable toxicity profile with this dosing strategy. However, specific quantitative toxicity data from this study are not detailed in the available literature.

| Compound | Animal Model | Doses | Observed Toxicities | Reference |

| Cyclophosphamide | Swiss Albino Mice | 100, 200, 250 mg/kg (single i.p. injection) | Liver and kidney pathology (infiltration, necrosis, cytolysis). | [1][3] |

| Cyclophosphamide | Male Wister Rats | 50 mg/kg (1 or 2 doses) | Testicular, liver, lung, spleen, and kidney toxicity. | |

| Ifosfamide | Female Fischer Rats | Not specified | Myelotoxicity, weight loss. | [5] |

| Ifosfamide | Sprague-Dawley Rats | 50, 70 mg/kg (repeated doses) | Mortality, decreased body weight, renal toxicity. | [6] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of preclinical research. Below are generalized protocols based on the available literature for establishing xenograft models and administering this compound.

General Xenograft Tumor Model Protocol

Cell_Culture [label="1. Cancer Cell Culture\n(e.g., LX-1, A549)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Harvest [label="2. Cell Harvesting & Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Injection [label="3. Subcutaneous Injection\ninto Nude Mice", fillcolor="#FBBC05", fontcolor="#202124"]; Tumor_Growth [label="4. Tumor Growth Monitoring\n(Calipers)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="5. This compound Administration\n(Oral/i.p.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaluation [label="6. Efficacy & Toxicity Evaluation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Cell_Culture -> Cell_Harvest; Cell_Harvest -> Injection; Injection -> Tumor_Growth; Tumor_Growth -> Treatment; Treatment -> Evaluation; }

Figure 2: General workflow for a subcutaneous xenograft study.

-

Cell Culture: Human cancer cell lines (e.g., LX-1 for NSCLC) are cultured in appropriate media and conditions.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are typically used to prevent rejection of human tumor cells.

-

Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Treatment Initiation: Once tumors reach a specified volume, animals are randomized into control and treatment groups.

-

Drug Administration: this compound is administered according to the desired schedule (e.g., conventional high-dose or metronomic low-dose). Oral administration is a common route for this compound.

-

Outcome Assessment: Tumor growth is monitored throughout the study. At the end of the study, tumors and organs may be harvested for further analysis (e.g., immunohistochemistry for MVD using CD31 staining). Toxicity is assessed by monitoring body weight, clinical signs, and, in some studies, hematological and biochemical parameters.

Metronomic Dosing Protocol (NSCLC LX-1 Model)

-

Animal Model: Thymus-aplastic nude mice.

-

Tumor Model: Human NSCLC xenograft "LX-1".

-

Treatment: Metronomic this compound administered orally (p.o.) or intraperitoneally (i.p.). Specific dosage details are not provided in the primary source but are generally low and frequent.

-

Evaluation:

-

Tumor growth retardation over the treatment period.

-

Immunohistochemical analysis of tumor sections for microvessel density (MVD) using CD31 staining, growth fraction, and apoptosis.

-

Signaling Pathways and Anti-Angiogenic Effects

The primary mechanism behind the efficacy of metronomic this compound is its anti-angiogenic effect. By targeting the tumor's blood supply, it effectively starves the tumor of the nutrients and oxygen required for growth.

Metronomic_this compound [label="Metronomic this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Endothelial_Cells [label="Tumor Endothelial Cells", fillcolor="#FBBC05", fontcolor="#202124"]; Angiogenesis_Inhibition [label="Inhibition of Angiogenesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reduced_MVD [label="Reduced Microvessel Density (MVD)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor_Growth_Inhibition [label="Tumor Growth Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"];

Metronomic_this compound -> Endothelial_Cells [label="Cytotoxic Effect"]; Endothelial_Cells -> Angiogenesis_Inhibition; Angiogenesis_Inhibition -> Reduced_MVD; Reduced_MVD -> Tumor_Growth_Inhibition; }

Figure 3: Signaling pathway of metronomic this compound's anti-angiogenic effect.

Conclusion

This compound, particularly when administered in a metronomic schedule, demonstrates significant potential as an anticancer agent in preclinical models. Its ability to inhibit angiogenesis presents a compelling therapeutic strategy. While research in NSCLC models has provided valuable insights, further investigation is warranted to establish its efficacy and optimal dosing in a broader range of cancer types. Detailed quantitative analysis of tumor growth inhibition and comprehensive toxicity profiling in various animal models will be critical for the continued development and potential clinical translation of this promising agent.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Feasibility and tolerability of this compound and etoposide in progressive glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclophosphamide enhances human tumor growth in nude rat xenografted tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor effects in mice of low-dose (metronomic) cyclophosphamide administered continuously through the drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclophosphamide Enhances Human Tumor Growth in Nude Rat Xenografted Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Trofosfamide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trofosfamide, an oxazaphosphorine alkylating agent, is a prodrug that requires metabolic activation to exert its cytotoxic effects. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, with a focus on quantitative data, experimental methodologies, and the enzymatic pathways governing its biotransformation. Understanding these aspects is critical for optimizing its therapeutic use and for the development of novel cancer therapies.

Introduction

This compound is structurally related to cyclophosphamide and ifosfamide and is utilized in the treatment of various malignancies.[1] Its efficacy and toxicity are intrinsically linked to its complex metabolic profile. The primary activation step, hepatic 4-hydroxylation, leads to the formation of the active metabolite 4-hydroxy-trofosfamide.[2] Concurrently, N-dechloroethylation pathways produce ifosfamide and cyclophosphamide, which themselves can be further metabolized to active and inactive compounds.[3][4] This guide synthesizes the current knowledge on this compound's journey through the body, from administration to elimination.

Pharmacokinetics

This compound is characterized by rapid metabolism and elimination following oral administration.[5] The parent drug exhibits a short half-life, indicating extensive and swift conversion to its various metabolites.[2]

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Humans

| Parameter | This compound (TRO) | 4-hydroxy-TRO | Ifosfamide (IFO) | Cyclophosphamide (CYCLO) | 4-hydroxy-IFO | 2- & 3-dechloroethyl-IFO |

| Apparent Half-life (t½) | ~1.2 hours[2] | - | - | - | - | - |

| Apparent Clearance (Cl/F) | ~4.0 L/min[2] | - | - | - | - | - |

| Cmax (µmol/L) | 10-13[2] | 10-13[2] | 10-13[2] | 1.5-4.0[2] | 1.5-4.0[2] | 1.5-4.0[2] |

| AUC Molar Ratio (vs. TRO) | 1.0[2] | 1.59[2] | 6.90[2] | 0.74[2] | 0.40[2] | - |

| AUC Ratio (TRO:IFO) | 1:13[3] | - | - | - | - | - |

| AUC Ratio (IFO:CYCLO) | - | - | 18:1[3] | - | - | - |

Data compiled from studies involving oral administration of this compound to cancer patients.[2][3]

Metabolism

The biotransformation of this compound is a complex process primarily occurring in the liver, mediated by cytochrome P450 (CYP) enzymes.[6] The two principal metabolic pathways are 4-hydroxylation, which is the main activation pathway, and N-dechloroethylation.[2]

Metabolic Pathways

4-Hydroxylation: This is the critical activation step, leading to the formation of 4-hydroxy-trofosfamide. This metabolite is highly cytotoxic and is considered a major contributor to the drug's antitumor activity.[2][5]

N-Dechloroethylation: This pathway results in the formation of ifosfamide and, to a lesser extent, cyclophosphamide.[3] Ifosfamide is a major metabolite and can be further metabolized to its own active and inactive forms.[3] The formation of 4-hydroxy-ifosfamide can occur through both the hydroxylation of ifosfamide and the N-dechloroethylation of 4-hydroxy-trofosfamide.[2]

The following diagram illustrates the primary metabolic pathways of this compound:

Enzymology

In vitro studies using human liver microsomes and recombinant human CYP isoforms have identified CYP3A4 as the dominant enzyme responsible for both the 4-hydroxylation and N-dechloroethylation of this compound. CYP2B6 has also been shown to contribute to both of these metabolic pathways.

Experimental Protocols

The quantitative data presented in this guide are derived from in vivo studies with specific experimental designs. Below are detailed methodologies from key cited experiments.

Study of this compound Pharmacokinetics in Tumor Patients

-

Objective: To investigate the principal pharmacokinetics of this compound and its metabolites in humans.[2]

-

Patient Population: Six tumor patients (ages 49-65) with normal liver and renal function.[2]

-

Dosage and Administration: A single oral dose of 600 mg/m² this compound.[2]

-

Sampling: Plasma samples were collected at various time points.[2]

-

Analytical Methods:

The following diagram outlines the workflow of this experimental protocol:

Study of this compound Metabolism after Oral Administration

-

Objective: To investigate the metabolism of this compound after oral administration in combination with etoposide.[3]

-

Patient Population: 15 patients (ages 3-73).[3]

-

Dosage and Administration: 150 or 250 mg/m² this compound orally.[3]

-

Sampling: Serum samples were collected from 13 patients, and urine samples were collected from five patients.[3]

-

Analytical Method: this compound and its dechloroethylated metabolites were quantified by gas chromatography (GC).[3]

Conclusion

The in vivo pharmacokinetics of this compound are characterized by rapid and extensive metabolism, primarily through 4-hydroxylation and N-dechloroethylation, mediated by CYP3A4 and CYP2B6. The resulting metabolites, particularly 4-hydroxy-trofosfamide and ifosfamide, are key contributors to the drug's therapeutic and toxic effects. A thorough understanding of these metabolic pathways and the enzymes involved is essential for the safe and effective clinical application of this compound and for guiding future drug development efforts in oncology. The provided data and experimental protocols serve as a valuable resource for researchers in this field.

References

- 1. Frontiers | The role of CYP 2B6 in Drug Metabolism [frontiersin.org]

- 2. Investigation of the major human hepatic cytochrome P450 involved in 4-hydroxylation and N-dechloroethylation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound metabolism in different species--ifosfamide is the predominant metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of human liver microsomal CYP3A4 and CYP2B6 in catalyzing N-dechloroethylation of cyclophosphamide and ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclophosphamide Pharmacogenomic Variation in Cancer Treatment and Its Effect on Bioactivation and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Activity of Trofosfamide Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action of Trofosfamide and its analogues. This compound, a member of the oxazaphosphorine class of alkylating agents, serves as a prodrug that undergoes metabolic activation to exert its cytotoxic effects. This document details the synthetic strategies for creating novel analogues, presents their activity in tabular format, outlines key experimental protocols for their evaluation, and visualizes the core signaling pathways involved in their anticancer activity.

Introduction to this compound and its Analogues

This compound is a cyclophosphamide analogue that, like its parent compounds, requires metabolic activation to become a potent anticancer agent.[1] It is a prodrug of ifosfamide and cyclophosphamide, meaning it is converted into these active compounds within the body.[2] The primary mechanism of action for this class of drugs is the alkylation of DNA, which leads to the formation of DNA cross-links, inhibition of DNA synthesis and, ultimately, apoptosis in rapidly dividing cancer cells.[3] The development of this compound analogues is driven by the pursuit of compounds with improved therapeutic indices, enhanced activity against resistant tumors, and reduced side effects.

Synthesis of this compound Analogues

The synthesis of this compound analogues often involves modifications to the oxazaphosphorine ring or the N-chloroethyl side chains. These modifications aim to alter the compound's stability, metabolic activation profile, and DNA-binding affinity.

General Synthetic Strategies

A common approach to synthesizing this compound analogues involves the reaction of a suitable amino alcohol with phosphorus oxychloride, followed by the introduction of the bis(2-chloroethyl)amine moiety. Variations in the amino alcohol precursor allow for the generation of a diverse range of analogues with different substituents on the oxazaphosphorine ring.

Another strategy focuses on modifying the N-(2-chloroethyl) groups. For instance, a series of 3-(2-chloroethyl)-N-(2-X-ethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxides have been prepared by the cyclization of racemic ifosfamide or its enantiomers with sodium hydride, followed by treatment with various acids to introduce different 'X' substituents.[2]

Example of Analogue Synthesis: Phenylketothis compound

Biological Activity of this compound Analogues

The antitumor activity of this compound analogues is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines and in vivo studies using tumor-bearing animal models. The structure-activity relationship (SAR) studies aim to correlate specific structural modifications with the observed biological activity.

In Vitro Cytotoxicity

The cytotoxic potential of this compound analogues is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cell population.

Table 1: In Vitro Activity of Selected this compound and Related Analogues

| Compound | Cell Line | Assay | Activity Metric | Value | Reference |

| Phenylketophosphamide (14a) | L1210 Leukemia | Not Specified | Good anticancer activity | - | [4] |

| Phenylketoifosfamide (14b) | L1210 Leukemia | Not Specified | Good anticancer activity | - | [4] |

| Phenylketothis compound (14c) | Not Specified | 31P NMR | Half-life (min) | 56 | [4] |

| Bromo analogue of Ifosfamide (13) | L1210 Leukemia | In vivo | Therapeutic Index vs. Ifosfamide | ~1.7 | [2] |

| Bromo analogue of Ifosfamide (13) | L1210 Leukemia | In vivo | Therapeutic Index vs. Cyclophosphamide | ~2.7 | [2] |

In Vivo Antitumor Activity

In vivo studies provide crucial information on the overall efficacy and toxicity of the analogues in a living organism. Parameters such as tumor growth inhibition and increase in lifespan are commonly measured.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound analogues.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound analogues at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Signaling Pathways

The anticancer activity of this compound and its analogues is mediated through the activation of specific signaling pathways, primarily the DNA damage response and subsequent induction of apoptosis.

Metabolic Activation and DNA Damage

This compound is a prodrug that requires activation by cytochrome P450 enzymes in the liver. This metabolic process generates the active alkylating metabolites, phosphoramide mustard and acrolein. Phosphoramide mustard is responsible for the formation of inter- and intra-strand DNA cross-links, which block DNA replication and transcription, triggering the DNA damage response (DDR).

Caption: Metabolic activation of this compound and induction of DNA damage.

DNA Damage Response and Apoptosis Induction

The DNA damage induced by this compound analogues activates a complex signaling network known as the DNA Damage Response (DDR). Key proteins such as ATM and ATR are recruited to the sites of damage, initiating a cascade of phosphorylation events that lead to cell cycle arrest and, if the damage is irreparable, apoptosis. Western blot analysis can be used to detect the phosphorylation of key DDR proteins like H2AX (γH2AX) and CHK2.[3]

Caption: Simplified DNA Damage Response (DDR) pathway leading to cell cycle arrest or apoptosis.

Intrinsic (Mitochondrial) Apoptosis Pathway

When the DNA damage is too severe to be repaired, the DDR pathway signals for the initiation of apoptosis. In the case of many chemotherapeutic agents, including this compound, this occurs primarily through the intrinsic or mitochondrial pathway. This pathway is characterized by the activation of pro-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade. Specifically, cyclophosphamide has been shown to induce caspase-9-dependent apoptosis.[5][6]

Caption: The intrinsic apoptosis pathway initiated by this compound-induced DNA damage.

Conclusion

The synthesis and evaluation of this compound analogues represent a promising avenue for the development of more effective and safer chemotherapeutic agents. By understanding the structure-activity relationships and the intricate signaling pathways that govern their anticancer effects, researchers can rationally design novel compounds with improved pharmacological properties. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for professionals in the field of drug discovery and development. Further research into novel analogues and their mechanisms of action will continue to contribute to the advancement of cancer therapy.

References

- 1. researchhub.com [researchhub.com]

- 2. Synthesis and antitumor activity of analogues of ifosfamide modified in the N-(2-chloroethyl) group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. protocols.io [protocols.io]

- 5. Cyclophosphamide induces caspase 9-dependent apoptosis in 9L tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Cyclophosphamide induces caspase 9-dependent apoptosis in 9L tumor cells. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the DNA Cross-Linking Mechanism of Trofosfamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the DNA cross-linking activity of trofosfamide, an oxazaphosphorine alkylating agent. The document details the metabolic activation, the chemical interactions with DNA, and the subsequent cellular responses, offering valuable insights for researchers and professionals in the field of oncology drug development.

Introduction

This compound is a cytotoxic chemotherapeutic agent that exerts its anticancer effects through the alkylation of DNA.[1] As a prodrug, it requires metabolic activation to form reactive species that can covalently bind to DNA, leading to the formation of monoadducts and, crucially, inter- and intrastrand cross-links.[2] These cross-links physically obstruct DNA replication and transcription, triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] Understanding the intricacies of this process is paramount for optimizing its therapeutic use and developing novel anticancer strategies.

Metabolic Activation of this compound

This compound is administered in an inactive form and undergoes a multi-step metabolic activation process, primarily in the liver, mediated by cytochrome P450 (CYP) enzymes.[1] The key steps are outlined below:

-

Hydroxylation: this compound is first hydroxylated at the C4 position of the oxazaphosphorine ring to form 4-hydroxy-trofosfamide.

-

Tautomerization: This intermediate exists in equilibrium with its open-ring tautomer, aldothis compound.

-

Metabolism to Ifosfamide and Cyclophosphamide: A major metabolic pathway for this compound involves its conversion to ifosfamide and, to a lesser extent, cyclophosphamide.[2]

-

Generation of Active Metabolites: These intermediates are further metabolized to produce the ultimate alkylating agents, primarily isophosphoramide mustard , and acrolein.[1] Isophosphoramide mustard is the primary cytotoxic metabolite responsible for DNA cross-linking.

Mechanism of DNA Cross-Linking

The cytotoxicity of this compound is primarily attributed to the DNA cross-linking ability of its active metabolite, isophosphoramide mustard. This bifunctional alkylating agent possesses two reactive chloroethyl groups.

-

Formation of Aziridinium Ion: The process is initiated by the intramolecular cyclization of one of the chloroethyl side chains, leading to the formation of a highly reactive aziridinium ion intermediate and the release of a chloride ion.

-

First Alkylation (Monoadduct Formation): The electrophilic aziridinium ion readily reacts with a nucleophilic site on a DNA base. The primary target for alkylation is the N7 position of guanine due to its high nucleophilicity. This initial reaction forms a monoadduct.

-

Second Alkylation (Cross-link Formation): The second chloroethyl group can then undergo a similar cyclization to form another aziridinium ion. This second reactive intermediate can then alkylate a nearby nucleophilic site on the DNA.

-

Interstrand Cross-links (ICLs): If the second alkylation occurs on a guanine residue on the opposite DNA strand, it results in the formation of a highly cytotoxic interstrand cross-link. These ICLs are the most lethal lesions as they prevent the separation of the DNA strands, which is essential for replication and transcription.

-

Intrastrand Cross-links: If the second alkylation targets a guanine or another nucleophilic base on the same DNA strand, an intrastrand cross-link is formed. While also disruptive, these are generally considered less cytotoxic than ICLs.

-

Quantitative Analysis of DNA Adducts

Precise quantification of the different types of DNA adducts formed by this compound is challenging and often relies on data from its primary metabolite, ifosfamide, and the closely related cyclophosphamide. The following tables summarize the types of adducts and their relative abundance, primarily based on studies of cyclophosphamide's active metabolite, phosphoramide mustard.

Table 1: Major DNA Adducts Formed by Phosphoramide Mustard

| Adduct Type | Description |

| N7-guanine monoadduct | The initial product of alkylation at the N7 position of guanine. |

| N,N-bis[2-(N7-guaninyl)ethyl]amine (G-NOR-G) | An interstrand cross-link between the N7 positions of two guanine residues.[3] |

| Phosphotriester adducts | Alkylation of the phosphate backbone of DNA. |

Note: Data is primarily derived from studies on cyclophosphamide and its active metabolites.

Table 2: Relative Abundance of Cyclophosphamide-Induced DNA Adducts

| Adduct Type | Relative Abundance | Reference |

| Phosphotriester monoadducts | ~67% | [4] |

| N7-guanine monoadducts | ~26% | [4] |

| N7-guanine-N7-guanine interstrand cross-links | ~5-10% | [4][5] |

| Intrastrand cross-links | <5% | [6] |

Note: This data is for cyclophosphamide and serves as an estimate for the adduct distribution of this compound's metabolites.

Experimental Protocols for Detecting DNA Cross-Links

Several techniques are employed to detect and quantify DNA cross-links. The following are detailed methodologies for two commonly used assays.

Modified Alkaline Comet Assay for Interstrand Cross-links

The alkaline single-cell gel electrophoresis (comet) assay is a sensitive method to detect DNA strand breaks. A modification of this assay allows for the quantification of interstrand cross-links.[1][7]

Principle: ICLs prevent the separation of DNA strands under denaturing (alkaline) conditions. By inducing a known number of random single-strand breaks (e.g., with ionizing radiation), the extent to which DNA migration is retarded is proportional to the number of ICLs.[1]

Protocol:

-

Cell Treatment: Treat cells in suspension or as a monolayer with the desired concentrations of this compound (or its active metabolites) for a specified duration. Include a negative control (vehicle-treated) and a positive control (a known cross-linking agent).

-

Irradiation: After treatment, wash the cells and resuspend them in ice-cold phosphate-buffered saline (PBS). Expose the cells to a fixed dose of ionizing radiation (e.g., 10 Gy) on ice to induce single-strand breaks.[2]

-

Embedding in Agarose: Mix the irradiated cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) and incubate at 4°C for at least 1 hour.[7]

-

Alkaline Unwinding and Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with freshly prepared, chilled alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na2EDTA, pH >13). Allow the DNA to unwind for 20-40 minutes. Then, apply a voltage (e.g., 25 V) for 20-30 minutes.[8]

-

Neutralization and Staining: Gently remove the slides from the electrophoresis tank and neutralize them with a neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Gold or propidium iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using appropriate software to quantify the tail moment or percentage of DNA in the tail. A decrease in tail migration compared to the irradiated control indicates the presence of ICLs.

HPLC-MS/MS for Quantification of Specific DNA Adducts

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for identifying and quantifying specific DNA adducts.[9][10]

Principle: DNA is isolated from treated cells and enzymatically digested to individual nucleosides or nucleobases. The digest is then separated by HPLC, and the specific adducts are detected and quantified by MS/MS based on their mass-to-charge ratio and fragmentation patterns.

Protocol:

-

Cell Treatment and DNA Isolation: Treat cells with this compound and isolate genomic DNA using a standard DNA extraction method (e.g., phenol-chloroform extraction or a commercial kit).

-

DNA Digestion:

-

Quantify the isolated DNA.

-

Enzymatically digest the DNA to nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[9]

-

Alternatively, for the analysis of base adducts, DNA can be hydrolyzed using acid (e.g., formic acid).

-

-

Sample Cleanup: Purify the digested sample to remove proteins and other contaminants that could interfere with the analysis, often using solid-phase extraction (SPE).

-

HPLC Separation:

-

Inject the purified sample onto a reverse-phase HPLC column (e.g., a C18 column).

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) to separate the different nucleosides and adducts.

-

-

MS/MS Detection:

-

The eluent from the HPLC is introduced into the mass spectrometer.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Set specific precursor-to-product ion transitions for the adduct of interest (e.g., the G-NOR-G interstrand cross-link) and an internal standard.[10]

-

-

Quantification:

-

Generate a standard curve using synthetic standards of the specific DNA adduct.

-

Quantify the amount of the adduct in the sample by comparing its peak area to that of the internal standard and the standard curve.

-

Express the results as the number of adducts per a certain number of nucleotides.

-

Cellular DNA Damage Response

The formation of DNA cross-links by this compound's metabolites triggers a complex cellular signaling network known as the DNA Damage Response (DDR).[11][12] This response aims to repair the damage, and if the damage is too extensive, to induce cell death.

Key Pathways Involved:

-

Fanconi Anemia (FA) Pathway: This pathway is central to the repair of ICLs.[5][11] Upon recognition of a stalled replication fork at an ICL, a cascade of FA proteins is activated, leading to the recruitment of nucleases that "unhook" the cross-link.

-

Homologous Recombination (HR): Following the unhooking of the ICL, the resulting double-strand break is typically repaired by the high-fidelity HR pathway, which uses the sister chromatid as a template.[13]

-

Nucleotide Excision Repair (NER): NER proteins are also involved in the recognition and processing of the DNA lesion.[14]

-

Translesion Synthesis (TLS): Specialized DNA polymerases can bypass the lesion, albeit in an error-prone manner.

-

Cell Cycle Checkpoints: The DDR activates cell cycle checkpoints (e.g., at G2/M) to halt cell division and allow time for DNA repair. Key proteins involved include ATM, ATR, CHK1, and CHK2.[12]

If the DNA damage is irreparable, these pathways can signal for the initiation of apoptosis, leading to the elimination of the cancer cell.

Conclusion

This compound's efficacy as an anticancer agent is fundamentally linked to its ability to form cytotoxic DNA cross-links. This in-depth guide has detailed the metabolic activation pathway that generates the active alkylating species, the chemical mechanism of DNA inter- and intrastrand cross-linking, methods for their detection and quantification, and the subsequent cellular DNA damage response. A thorough understanding of these processes is crucial for the rational design of combination therapies, the prediction of patient response, and the development of strategies to overcome drug resistance. Further research focusing on this compound-specific quantitative adduct analysis will continue to refine our understanding and optimize the clinical application of this important chemotherapeutic agent.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formation of Cyclophosphamide Specific DNA Adducts in Hematological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA interstrand crosslink repair and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound: a review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the oral treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity, DNA cross-linking, and single strand breaks induced by activated cyclophosphamide and acrolein in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | DNA Repair Pathways in Cancer Therapy and Resistance [frontiersin.org]

- 13. Targeting DNA repair pathway in cancer: Mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 14. clinicsinoncology.com [clinicsinoncology.com]

Early-Stage Investigation of Trofosfamide Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trofosfamide, an oxazaphosphorine alkylating agent, serves as a prodrug that is systemically metabolized into active cytotoxic compounds, including ifosfamide and cyclophosphamide. These metabolites exert their antineoplastic effects primarily through the alkylation of DNA, leading to the formation of DNA cross-links, inhibition of DNA synthesis and, ultimately, induction of apoptosis. This technical guide provides an in-depth overview of the early-stage investigation of this compound's cytotoxicity, detailing its mechanism of action, experimental protocols for assessing its cytotoxic effects, and the signaling pathways involved. Quantitative data from preclinical studies are summarized, and key experimental workflows and signaling cascades are visualized to facilitate a comprehensive understanding of its cytotoxic profile.

Introduction

This compound is a member of the oxazaphosphorine class of cytotoxic agents, which have been a cornerstone of cancer chemotherapy for decades. As a prodrug, this compound requires metabolic activation, primarily by cytochrome P450 enzymes in the liver, to be converted into its active metabolites.[1][2] These active forms, principally ifosfamide and cyclophosphamide, are potent DNA alkylating agents.[2] They covalently bind to DNA, forming inter- and intra-strand cross-links. This damage disrupts DNA replication and transcription, preferentially affecting rapidly dividing cancer cells and leading to cell cycle arrest and programmed cell death (apoptosis).[1][2] This guide focuses on the foundational preclinical investigations into the cytotoxic properties of this compound, providing researchers with a detailed understanding of its mechanism and the methodologies used for its evaluation.

Mechanism of Action

This compound's cytotoxic effect is a multi-step process initiated by its metabolic activation. Once administered, it undergoes biotransformation to produce active alkylating metabolites.[1][2] These metabolites then interact with DNA, leading to a cascade of cellular events culminating in cell death.

Metabolic Activation

This compound is metabolized predominantly to ifosfamide, which is then further converted by liver cytochrome P450 enzymes to the active cytotoxic metabolite, isophosphoramide mustard.[3] This active compound is responsible for the alkylation of DNA.

DNA Alkylation and Damage

The primary mechanism of cytotoxicity for this compound's active metabolites is the alkylation of DNA. This process involves the transfer of an alkyl group to the N7 position of guanine bases in the DNA sequence. This initial monofunctional alkylation can then lead to the formation of more complex and lethal DNA lesions, including:

-

Interstrand Cross-links (ICLs): Covalent bonds formed between opposite strands of the DNA double helix.

-

Intrastrand Cross-links: Covalent bonds formed between two nucleotides on the same DNA strand.

These cross-links physically obstruct the separation of DNA strands, which is a critical step for both DNA replication and transcription, thereby inhibiting these essential cellular processes.[1]

Induction of Apoptosis and Cell Cycle Arrest

The extensive DNA damage induced by this compound triggers the cell's DNA Damage Response (DDR) pathways.[4] If the damage is too severe to be repaired, the cell is directed towards apoptosis. Key signaling pathways, often involving the ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) kinases, are activated in response to DNA double-strand breaks and replication stress, respectively.[4][5] This activation can lead to the stabilization and activation of the tumor suppressor protein p53, which in turn can induce the expression of pro-apoptotic proteins and trigger the caspase cascade, leading to programmed cell death.[6]

Furthermore, the DNA damage can lead to the activation of cell cycle checkpoints, causing the cell to arrest at various phases of the cell cycle, such as the S or G2/M phase, to allow time for DNA repair.[7][8] If the damage is irreparable, this arrest can become permanent, leading to senescence or apoptosis.[4]

Quantitative Assessment of Cytotoxicity

The cytotoxic potential of this compound and its metabolites is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively published in readily available literature, data for its active metabolite, ifosfamide, and the parent compound, cyclophosphamide, provide valuable insights.

| Cell Line | Compound | Incubation Time (h) | IC50 (µM) | Reference |

| HepG2 (Hepatocellular Carcinoma) | Ifosfamide | 24 | 133 ± 8.9 | [9] |

| 48 | 125 ± 11.2 | [9] | ||

| 72 | 100.2 ± 7.6 | [9] | ||

| Raw 264.7 (Monocyte/Macrophage) | Cyclophosphamide | 48 | 145.44 (µg/ml) | [10] |

Note: The cytotoxicity of this compound itself in vitro can be limited due to the requirement for metabolic activation, which is often not present in standard cell culture systems. Studies using pre-activated forms like 4-hydroperoxycyclophosphamide (4-HC) or mafosfamide, or co-culture systems with liver microsomes, can provide a more accurate assessment of its intrinsic cytotoxic potential.

Experimental Protocols

The following sections detail the standard methodologies used to investigate the cytotoxicity of this compound in early-stage preclinical research.

Cell Viability and Cytotoxicity Assays